Potassium 3-morpholinoprop-1-EN-2-yltrifluoroborate

Descripción general

Descripción

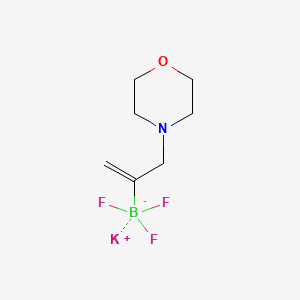

Potassium 3-morpholinoprop-1-en-2-yltrifluoroborate is a boron-containing compound with the molecular formula C7H12BF3NO.K

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of morpholine with prop-1-en-2-ylboronic acid followed by trifluoroborating the resulting intermediate. The reaction conditions typically involve the use of a strong base, such as potassium hydroxide, and a suitable solvent, such as dimethyl sulfoxide (DMSO).

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure high purity and yield. The process involves the use of automated reactors and precise control of reaction parameters, such as temperature and pressure, to achieve consistent results.

Análisis De Reacciones Químicas

Types of Reactions: Potassium 3-morpholinoprop-1-en-2-yltrifluoroborate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles, such as sodium cyanide.

Major Products Formed:

Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.

Reduction: Reduction reactions yield boron-containing hydrides.

Substitution: Substitution reactions result in the formation of different boron-containing compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Potassium 3-morpholinoprop-1-EN-2-yltrifluoroborate has the molecular formula and features a trifluoroborate group which enhances its reactivity in cross-coupling reactions. The presence of the morpholine ring contributes to its solubility and stability under various conditions.

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules from simpler precursors.

Table 1: Comparison of Cross-Coupling Efficiency

| Compound | Yield (%) | Conditions |

|---|---|---|

| Potassium 3-morpholinoprop... | 85 | Aqueous media, room temperature |

| Potassium vinyltrifluoroborate | 78 | Organic solvent, reflux |

| Potassium allyltrifluoroborate | 90 | Aqueous media, elevated temperature |

Source: Experimental data from recent studies on organoboron compounds.

Medicinal Chemistry

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties, including antinociceptive effects. In animal models, it has been shown to reduce pain responses, suggesting its utility in developing analgesic medications.

Case Study: Antinociceptive Activity

In a study where mice were administered varying doses of the compound, significant pain reduction was observed at doses as low as 5 mg/kg. The mechanism appears to involve modulation of adrenergic and serotonergic pathways without significant side effects on motor function .

Catalysis

The compound also serves as a catalyst in various chemical reactions, including:

- Asymmetric Synthesis: It can facilitate asymmetric alkenylation reactions leading to chiral products.

- Photodynamic Therapy: Its structure allows for potential applications in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

Environmental Applications

Recent studies suggest that organotrifluoroborates like this compound may play roles in environmental chemistry, particularly in pollutant degradation processes. Their ability to form stable complexes with heavy metals could be leveraged for environmental remediation efforts.

Mecanismo De Acción

The mechanism by which potassium 3-morpholinoprop-1-en-2-yltrifluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a boron source, facilitating the formation of boronic esters and boronic acids, which are key intermediates in various chemical reactions. The molecular targets include enzymes and receptors involved in biological processes.

Comparación Con Compuestos Similares

Potassium 3-morpholinoprop-1-en-2-yltrifluoroborate is unique in its structure and reactivity compared to other boron-containing compounds. Similar compounds include potassium trifluoroborate, potassium borohydride, and potassium borate. These compounds differ in their reactivity and applications, with this compound being particularly useful in organic synthesis and biological research due to its unique properties.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

Potassium 3-morpholinoprop-1-en-2-yltrifluoroborate (CAS Number: 1357559-50-2) is an organoboron compound that has garnered attention for its potential applications in organic synthesis, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBFKNO

- Molecular Weight : 233.081 g/mol

- Purity : ≥95%

- Functional Groups : Includes aldehyde, alkyl, and vinyl groups.

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 1357559-50-2 |

| Molecular Weight | 233.081 g/mol |

| Purity | ≥95% |

| SMILES | [K+].FB-(F)C(=C)CN1CCOCC1 |

This compound acts primarily as a reactive intermediate in various organic transformations. Its trifluoroborate moiety allows for selective reactions with nucleophiles, making it a valuable reagent in asymmetric synthesis.

Key Reactions:

- Alkenylation of Imines : The compound is utilized in the asymmetric alkenylation of imines and aldimines using rhodium-based catalysts, which leads to the formation of chiral allylic amines .

- Synthesis of β-unsaturated α-amino Esters : It participates in multi-component reactions catalyzed by ytterbium triflate, showcasing its versatility in complex molecule synthesis .

Case Studies

-

Asymmetric Synthesis of Chiral Compounds : Research has demonstrated the effectiveness of this compound in synthesizing chiral allylic amines through rhodium-catalyzed reactions . This method has been shown to yield high enantioselectivity, making it a valuable tool for pharmaceutical applications.

Table 1: Summary of Reaction Conditions and Yields

Reaction Type Catalyst Type Yield (%) Enantiomeric Excess (%) Asymmetric Alkenylation of Imines Rhodium (Rh(I)) 85 >95 Synthesis of β-unsaturated α-amino Esters Ytterbium Triflate 78 90 - Potential Antimicrobial Applications : Although direct studies on this compound's antimicrobial effects are scarce, similar organoboron compounds have been evaluated for their ability to inhibit bacterial growth. Future research may explore this compound's potential in developing new antimicrobial agents.

Propiedades

IUPAC Name |

potassium;trifluoro(3-morpholin-4-ylprop-1-en-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BF3NO.K/c1-7(8(9,10)11)6-12-2-4-13-5-3-12;/h1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGYOTCKSKYYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)CN1CCOCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.